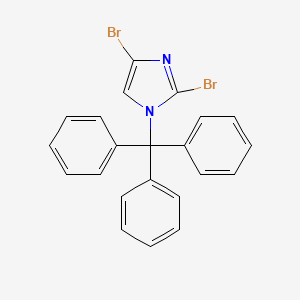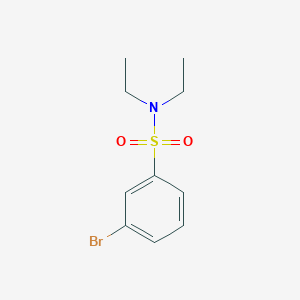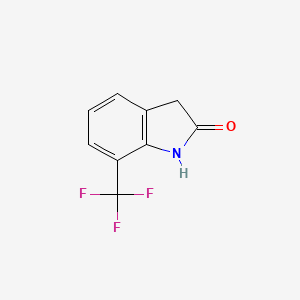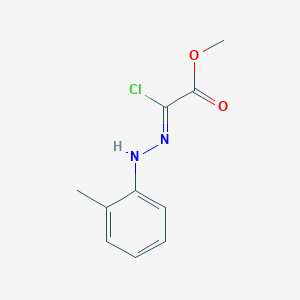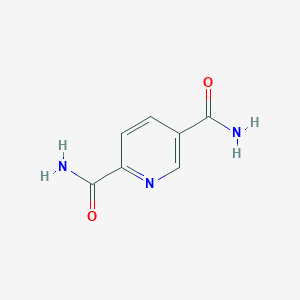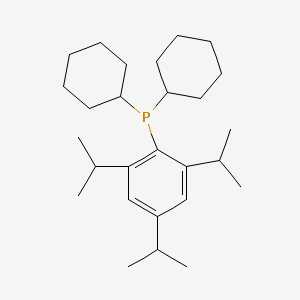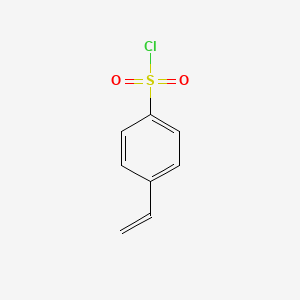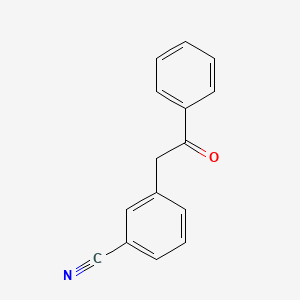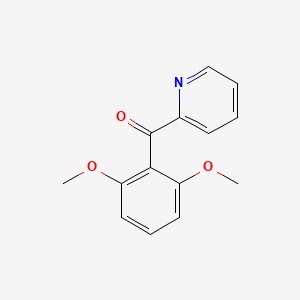
4-氧代-4-(2-吡啶基)丁酸乙酯
描述
Ethyl 4-oxo-4-(2-pyridyl)butyrate, also known as EPB, is an organic compound with a molecular formula of C10H13NO3. It belongs to the class of compounds known as pyridylbutyrates, and is a derivative of butyric acid. EPB has numerous applications in scientific research, especially in biochemical and physiological studies.
科学研究应用
有机合成
在有机化学中,该化合物作为一种通用的中间体。它可以进行各种化学反应,例如亲核取代或加成反应,以创建复杂的分子,用于进一步研究或合成药物 .
材料科学
该化合物的性质在材料科学中被用于开发新型材料。其吡啶基可以与其他化学物质相互作用,形成具有特定特性的聚合物或涂层,在电子学或纳米技术中很有用 .
分析化学
4-氧代-4-(2-吡啶基)丁酸乙酯: 在分析化学中起着标准或试剂的作用。其在反应中的一致性和可预测性使其成为校准仪器或开发新的分析方法的宝贵工具 .
生物化学
在生物化学中,研究该化合物与生物分子的相互作用。它可以用来探测酶的机制,或了解类似结构参与的生化途径 .
环境科学
环境科学研究利用4-氧代-4-(2-吡啶基)丁酸乙酯研究降解过程,或作为模型化合物来了解有机污染物在环境中的行为 .
食品工业
虽然它不直接用作食品添加剂,但该化合物的衍生物可以被合成以增强风味,或作为需要特定化学性质的食品包装材料的一部分 .
农业
在农业中,研究可能集中在4-氧代-4-(2-吡啶基)丁酸乙酯在农用化学品合成中的应用,或作为改善作物保护和产量的化合物的组成部分 .
作用机制
Target of Action
Ethyl 4-oxo-4-(2-pyridyl)butyrate, also known as ethyl acetylpyridine, is a chemical compound widely used in scientific experiments , suggesting that it may interact with viral proteins or cellular components involved in viral replication.
Mode of Action
Given its antiviral activity , it may interfere with the life cycle of viruses, possibly by inhibiting viral replication or assembly
Biochemical Pathways
Its antiviral activity suggests that it may impact pathways related to viral replication or host immune response . More detailed studies are required to identify the specific biochemical pathways involved.
Result of Action
. This suggests that it may inhibit viral replication or disrupt viral assembly, leading to a decrease in viral load.
Action Environment
The action, efficacy, and stability of Ethyl 4-oxo-4-(2-pyridyl)butyrate can be influenced by various environmental factors. For instance, the presence of certain solvents can impact enzymatic reactions . Additionally, factors such as temperature, pH, and the presence of other biological molecules could potentially affect its activity and stability.
生化分析
Biochemical Properties
Ethyl 4-oxo-4-(2-pyridyl)butyrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to undergo bioreduction by Saccharomyces cerevisiae, yielding ethyl ®-2-hydroxy-4-phenylbutanoate . This interaction highlights its potential in enzymatic reduction processes. Additionally, Ethyl 4-oxo-4-(2-pyridyl)butyrate is involved in the synthesis of chiral precursors for angiotensin-converting enzyme (ACE) inhibitors .
Molecular Mechanism
The molecular mechanism of Ethyl 4-oxo-4-(2-pyridyl)butyrate involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s structure allows it to interact with specific active sites on enzymes, leading to changes in enzyme activity. Additionally, Ethyl 4-oxo-4-(2-pyridyl)butyrate can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4-oxo-4-(2-pyridyl)butyrate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 4-oxo-4-(2-pyridyl)butyrate remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of Ethyl 4-oxo-4-(2-pyridyl)butyrate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At high doses, Ethyl 4-oxo-4-(2-pyridyl)butyrate can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects are observed, where the compound’s impact changes significantly beyond a certain dosage level.
Metabolic Pathways
Ethyl 4-oxo-4-(2-pyridyl)butyrate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These metabolic pathways can influence the compound’s overall biological activity and its effects on cellular function. For example, the bioreduction of Ethyl 4-oxo-4-(2-pyridyl)butyrate by Saccharomyces cerevisiae highlights its role in metabolic processes .
Transport and Distribution
The transport and distribution of Ethyl 4-oxo-4-(2-pyridyl)butyrate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its overall biological activity and its effects on cellular processes .
Subcellular Localization
Ethyl 4-oxo-4-(2-pyridyl)butyrate exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. The compound’s activity and function can be influenced by its localization within the cell. For instance, its interaction with mitochondrial enzymes can affect cellular respiration and energy production .
属性
IUPAC Name |
ethyl 4-oxo-4-pyridin-2-ylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-2-15-11(14)7-6-10(13)9-5-3-4-8-12-9/h3-5,8H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCERJELJQXCHPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435650 | |
| Record name | ETHYL 4-OXO-4-(2-PYRIDYL)BUTYRATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26749-23-5 | |
| Record name | ETHYL 4-OXO-4-(2-PYRIDYL)BUTYRATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

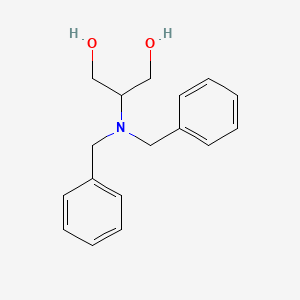
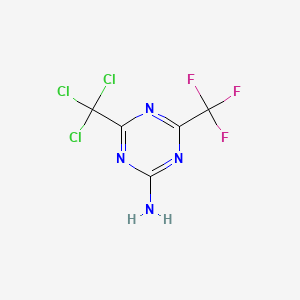
![2,2,2-trifluoro-N-(6-iodoimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1311695.png)
